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Compound of Interest

Compound Name: Homodestcardin

Cat. No.: B3025916 Get Quote

Introduction

A thorough search for the compound "Homodestcardin" in scientific literature and chemical

databases has yielded no spectroscopic or spectrometric data. It is possible that the name is

misspelled, refers to a very recently discovered compound with unpublished data, or is a trivial

name not yet recognized in public databases.

This guide, therefore, provides a template of the requested in-depth technical whitepaper using

a well-characterized molecule, Aspirin (Acetylsalicylic Acid), as a surrogate. This will serve as a

detailed example of how such data for "Homodestcardin," if available, would be presented for

researchers, scientists, and drug development professionals. The methodologies, data

presentation, and visualizations are structured to meet the core requirements of the original

request.

Mass Spectrometry Data for Aspirin
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of

a molecule, which is crucial for determining its elemental composition.

Table 1: High-Resolution Mass Spectrometry Data for Aspirin
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Parameter Value

Ionization Mode Electrospray Ionization (ESI)

Mode Negative

Molecular Formula C₉H₈O₄

Theoretical Mass (M-H)⁻ 179.0344 Da

Measured Mass (M-H)⁻ 179.0341 Da

Mass Error -1.7 ppm

Experimental Protocol: High-Resolution Mass
Spectrometry
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or

Orbitrap instrument, is typically used.

Sample Preparation:

A standard solution of Aspirin is prepared by dissolving 1 mg of the compound in 1 mL of a

suitable solvent like acetonitrile or methanol.

The solution is then further diluted to a final concentration of approximately 1-10 µg/mL.

The sample is introduced into the mass spectrometer via direct infusion or through a liquid

chromatography (LC) system.

Mass Spectrometer Settings:

Ionization Source: Electrospray Ionization (ESI)

Polarity: Negative ion mode

Capillary Voltage: 3.5 kV

Cone Voltage: 30 V
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Source Temperature: 120 °C

Desolvation Temperature: 350 °C

Desolvation Gas Flow: 600 L/hr

Mass Range: m/z 50-500

Acquisition Mode: Full Scan

Nuclear Magnetic Resonance (NMR) Spectroscopic
Data for Aspirin
NMR spectroscopy is a powerful technique for elucidating the chemical structure of a molecule

by providing information about the connectivity and chemical environment of its atoms.

¹H NMR Data
Table 2: ¹H NMR (Proton NMR) Data for Aspirin (500 MHz, CDCl₃)

Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

2.35 Singlet 3H -
-CH₃ (acetyl

group)

7.14
Doublet of

doublets
1H 8.0, 1.0 Ar-H

7.37
Triplet of

doublets
1H 8.0, 1.5 Ar-H

7.63
Triplet of

doublets
1H 8.0, 1.5 Ar-H

8.12
Doublet of

doublets
1H 8.0, 1.5 Ar-H

11.5 (broad) Singlet 1H - -COOH
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¹³C NMR Data
Table 3: ¹³C NMR (Carbon-13 NMR) Data for Aspirin (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

21.1 -CH₃ (acetyl group)

122.5 Ar-C

124.2 Ar-C

126.2 Ar-C

131.0 Ar-C

134.8 Ar-C

151.0 Ar-C (quaternary)

169.8 C=O (ester)

170.5 C=O (carboxylic acid)

Experimental Protocol: NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz) equipped with a standard

probe.

Sample Preparation:

Approximately 5-10 mg of Aspirin is dissolved in about 0.7 mL of a deuterated solvent,

typically Chloroform-d (CDCl₃).

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Spectrometer Frequency: 500 MHz

Solvent: CDCl₃
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Number of Scans: 16

Relaxation Delay: 1.0 s

Pulse Width: 9.5 µs

Acquisition Time: 3.0 s

¹³C NMR Acquisition Parameters:

Spectrometer Frequency: 125 MHz

Solvent: CDCl₃

Number of Scans: 1024

Relaxation Delay: 2.0 s

Pulse Program: Proton-decoupled

Acquisition Time: 1.5 s

Workflow for Spectroscopic Analysis
The general workflow for obtaining and analyzing spectroscopic data for a compound like

Aspirin (and presumably Homodestcardin) is outlined below.
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Caption: Workflow for compound characterization using NMR and MS.

This comprehensive guide provides a framework for the presentation and interpretation of

spectroscopic and spectrometric data. Should data for "Homodestcardin" become available, a

similar structure can be employed to provide a thorough technical overview for the scientific

community.

To cite this document: BenchChem. [Spectroscopic and Spectrometric Analysis of
Homodestcardin: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3025916#spectroscopic-data-for-homodestcardin-
nmr-mass-spectrometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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